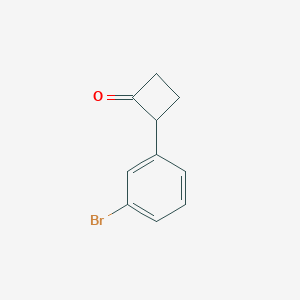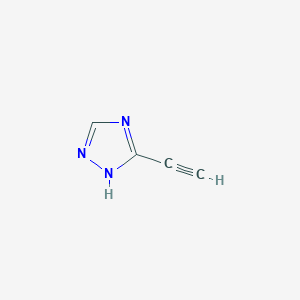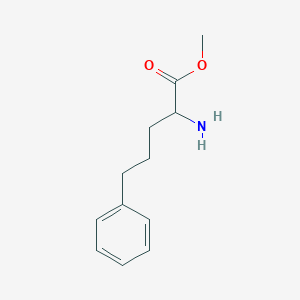![molecular formula C10H8F3NO2 B13497996 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)
6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
This can be done via direct fluorination or by using building blocks that already contain the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the cyclopropyl group.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position.
Picolinic acid (2-pyridinecarboxylic acid): Lacks the trifluoromethyl and cyclopropyl groups.
Uniqueness
The presence of both the trifluoromethyl and cyclopropyl groups in 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid imparts unique properties such as increased lipophilicity and steric effects, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable in various applications.
Propriétés
Formule moléculaire |
C10H8F3NO2 |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(4-5-9)7-3-1-2-6(14-7)8(15)16/h1-3H,4-5H2,(H,15,16) |
Clé InChI |
OHNVLUGPQLXXTO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC(=N2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



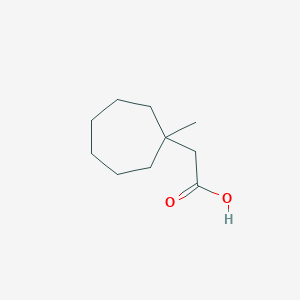

amine](/img/structure/B13497924.png)
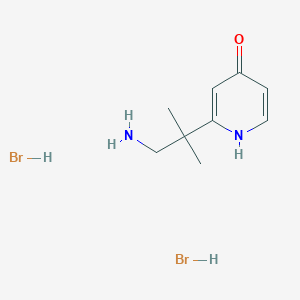

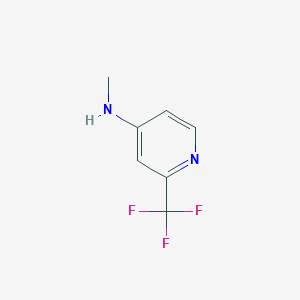
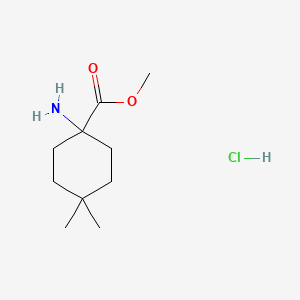
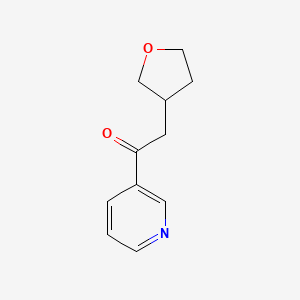
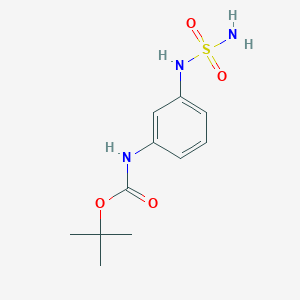
![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
